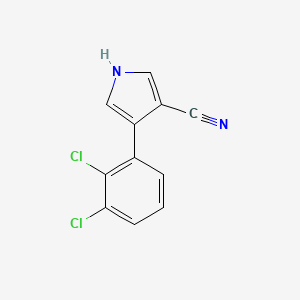
Fenpiclonil
Cat. No. B1202646
Key on ui cas rn:
74738-17-3
M. Wt: 237.08 g/mol
InChI Key: FKLFBQCQQYDUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04709053
Procedure details


2.1 g of the free 4-(2,3-dichlorophenyl)pyrrole-3-carboxylic acid obtained in (b) are dissolved in 30 ml of ethanol. The solution is made alkaline with concentrated ammonia and then evaporated to dryness. The residue is dissolved in 50 ml of ethanol. NH3 gas is added (20 atm) to this solution at room temperature in an autoclave and the reaction mixture is kept for 15 hours at 220° C. The reaction mixture, which has cooled to room temperature, is poured into ice/HCl, the precipitate is isolated by filtration and dried at 60° C. The resultant powder is heated with 17 g of polyphosphoric acid in an open vessel at 180° C., the hot mixture is dropped onto ice, made alkaline with NaOH and extracted with ethyl acetate. The combined extracts are concentrated by evaporation and the residue is purified by column chromatography (silica gel; elution with a 4:1 mixture of toluene/ethyl acetate), affording 4-(2,3-dichlorophenyl)-3-cyanopyrrole of m.p. 148°-150° C.

[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1[C:10]([C:14](O)=O)=[CH:11][NH:12][CH:13]=1.[NH3:17]>C(O)C>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1[C:10]([C:14]#[N:17])=[CH:11][NH:12][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1Cl)C=1C(=CNC1)C(=O)O
|
[Compound]
|
Name
|
( b )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in 50 ml of ethanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
NH3 gas is added (20 atm) to this solution at room temperature in an autoclave
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is poured into ice/HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate is isolated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 60° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resultant powder is heated with 17 g of polyphosphoric acid in an open vessel at 180° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the hot mixture is dropped onto ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined extracts are concentrated by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is purified by column chromatography (silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
elution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
with a 4:1 mixture of toluene/ethyl acetate),
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC=C1Cl)C=1C(=CNC1)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
